5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Thiophene-2-carbonyl Group: This can be achieved through acylation reactions using thiophene-2-carbonyl chloride.
Attachment of the Allyloxyphenyl Group: This step involves the reaction of an allyloxyphenyl halide with the pyrrole core under basic conditions.
Incorporation of the Diethylaminoethyl Group: This can be done via nucleophilic substitution reactions, where a diethylaminoethyl halide reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can undergo various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Coupling Reactions: Palladium catalysts and bases like K₃PO₄ (Potassium phosphate).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the functional groups to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules that can interact with specific biological targets, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The diethylaminoethyl group could facilitate binding to biological targets, while the thiophene-2-carbonyl group might enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(methoxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- 5-(3-(ethoxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Uniqueness
Compared to similar compounds, 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the allyloxy group, which can participate in additional chemical reactions, such as polymerization or cross-linking, potentially leading to new materials with unique properties.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-4-14-30-18-10-7-9-17(16-18)21-20(22(27)19-11-8-15-31-19)23(28)24(29)26(21)13-12-25(5-2)6-3/h4,7-11,15-16,21,28H,1,5-6,12-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRTYXNFWQIRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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